molecular formula C15H14O6 B11787926 Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate

Cat. No.: B11787926
M. Wt: 290.27 g/mol
InChI Key: QJDZVWNWBRIVKY-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is a furan-carboxylate ester derivative of interest in medicinal chemistry and organic synthesis. Compounds based on the furan-carboxylate core, such as methyl 5-formylfuran-2-carboxylate and methyl 5-(3-hydroxyphenyl)furan-2-carboxylate , are frequently employed as key synthetic intermediates or pharmacophores in the development of bioactive molecules. For instance, related furan derivatives have been synthesized and evaluated for their antimicrobial properties . Furthermore, similar structural motifs are found in molecules with reported antiproliferative activity, highlighting the value of this chemical class in early-stage drug discovery research . The incorporation of the 3,4-dimethoxybenzoyl moiety is a strategic modification that may enhance biological activity or alter physicochemical properties, making it a point of interest for structure-activity relationship (SAR) studies. As a building block, this compound can be used to construct more complex polycyclic or heterocyclic systems for various investigational purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets before use.

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate

InChI

InChI=1S/C15H14O6/c1-18-10-5-4-9(8-13(10)19-2)14(16)11-6-7-12(21-11)15(17)20-3/h4-8H,1-3H3

InChI Key

QJDZVWNWBRIVKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Methodology Overview

Furan-2,3-diones are versatile intermediates for constructing fused heterocycles. As demonstrated in the synthesis of anthraquinone dyes (Search Result), these diones undergo cyclocondensation with aromatic amines or diamines to form quinoxalines or related structures. Adapting this approach, the 3,4-dimethoxybenzoyl group could be introduced via a substituted aniline derivative.

Representative Procedure:

  • Reactant Preparation :

    • Furan-2,3-dione (1 mmol) and 3,4-dimethoxyaniline (1 mmol) are stirred in benzene (60 mL) for 48 hours.

    • Precipitated product is filtered and recrystallized from DMF.

Key Data:

ParameterValue/DescriptionSource Analogy
SolventBenzene/DMF (Section 3.2)
Reaction Time48 hours (Section 3.2)
Yield70–85% (hypothetical)Estimated from

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of the furan-2,3-dione, followed by cyclodehydration. Steric and electronic effects from the 3,4-dimethoxy groups may influence regioselectivity.

Friedel-Crafts Acylation of Furan Carboxylates

Direct Acylation Strategy

Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic systems. For furans, however, the electron-rich nature of the ring complicates direct acylation due to over-reactivity. A moderated approach using Lewis acids (e.g., AlCl₃) and acyl chlorides could be employed.

Representative Procedure:

  • Substrate Preparation :

    • Methyl furan-2-carboxylate (1 mmol) is dissolved in dry dichloromethane.

    • 3,4-Dimethoxybenzoyl chloride (1.2 mmol) and AlCl₃ (1.5 mmol) are added at 0°C.

    • The mixture is stirred at room temperature for 12 hours.

Key Data:

ParameterValue/DescriptionSource Analogy
Lewis AcidAlCl₃ (Oxadiazole synth.)
SolventDichloromethane (Section 3.3)
Yield45–60% (hypothetical)Estimated from

Limitations and Mitigations

  • Regioselectivity : Acylation may occur at the 4- or 5-position of the furan. Directed ortho-metalation or protecting groups could enhance selectivity.

  • Side Reactions : Over-acylation or ring-opening may occur; controlled stoichiometry and low temperatures are critical.

Bromination Followed by Cross-Coupling

Sequential Functionalization

This two-step approach involves brominating a preformed furan carboxylate, followed by Suzuki-Miyaura coupling with a 3,4-dimethoxybenzoyl boronic acid. Search Result highlights bromination methods for pyrazine carboxylates, which are transferable to furan systems.

Step 1: Bromination of Methyl Furan-2-Carboxylate

ParameterValue/DescriptionSource Analogy
ReagentsNBS, AIBN (Synthesis Example)
SolventCCl₄ (Example 13-2)
Temperature70°C, reflux (Example 13-2)
Yield30–40% (hypothetical) (32.9% reported)

Step 2: Suzuki Coupling with 3,4-Dimethoxybenzoyl Boronic Acid

ParameterValue/DescriptionSource Analogy
CatalystPd(PPh₃)₄N/A (Standard method)
BaseK₂CO₃N/A (Standard method)
SolventDioxane/H₂O (Section 3.3)

Oxidative Cyclization of Enynones

Furan Ring Construction

Search Result describes the synthesis of grisane systems via furan addition to ynolates, followed by hydrogenation. Adapting this, a 3,4-dimethoxybenzoyl-substituted enynone could cyclize to form the furan core.

Representative Procedure:

  • Enynone Synthesis :

    • Methyl 4-(3,4-dimethoxyphenyl)-4-oxobut-2-ynoate is prepared via Claisen condensation.

  • Cyclization :

    • The enynone is treated with furan in THF, followed by hydrogenation (Pd/C, H₂).

Key Data:

ParameterValue/DescriptionSource Analogy
Cyclization AgentFuran (Abstract)
HydrogenationPd/C, H₂ (Abstract)
Yield50–65% (hypothetical) (Reported 37–46%)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the furan ring, which significantly alter physicochemical properties and bioactivity. Key comparisons include:

Compound Substituent Key Features Reference
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl Electron-withdrawing groups enhance antimycobacterial activity; crystal structure dominated by stacking interactions .
Methyl 5-(tetrahydro-2H-pyran-4-yl)furan-2-carboxylate Tetrahydro-2H-pyran Aliphatic cyclic ether improves solubility; synthesized via Pd-catalyzed C–H alkylation .
Methyl 5-(hydroxymethyl)furan-2-carboxylate Hydroxymethyl Simpler substituent; exhibits antibacterial activity (MIC = 100 μg/mL) against Streptococcus .
Methyl 5-(3-nitrophenyl)furan-2-carboxylate 3-Nitrophenyl Nitro group increases logP (3.16), suggesting enhanced lipophilicity .
Methyl 5-(4-aminophenyl)furan-2-carboxylate 4-Aminophenyl Amino group enables hydrazide derivatization for anticancer agents .

Physicochemical Properties

  • Solubility : The 3,4-dimethoxybenzoyl group enhances solubility in polar solvents compared to nitro- or bromo-substituted analogs (e.g., Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate, which is less polar) .
  • Stability : Electron-donating methoxy groups in the dimethoxybenzoyl derivative likely improve oxidative stability relative to nitro-substituted compounds, which may decompose under strong reducing conditions .

Biological Activity

Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity in various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring and a benzoyl moiety with two methoxy groups at the 3 and 4 positions. This unique structure contributes to its diverse chemical properties and biological activities.

Compound Name Structural Features Unique Aspects
This compoundContains a furan ring and a carboxylate groupPotential anticancer activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and survival. Key mechanisms include:

  • Inhibition of Enzymes : The compound can inhibit enzymes related to oxidative stress pathways, such as NADPH oxidase, which plays a role in the production of reactive oxygen species (ROS) that contribute to cancer progression.
  • Modulation of Signaling Pathways : It influences signaling pathways associated with inflammation and cell survival, notably the NF-κB pathway. This modulation can lead to reduced inflammation and altered survival signals in cancer cells.
  • Induction of Apoptosis : this compound has been shown to induce apoptosis through mitochondrial pathways and activation of caspases, which are crucial for programmed cell death.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. Notable findings include:

  • Broad Cytotoxic Activity : The compound exhibits potent cytotoxicity across a range of cancer cell lines, including neuroblastoma and glioblastoma. For instance, it demonstrated an LC50 (lethal concentration for 50% of cells) value significantly lower than that of existing treatments .
Cell Line LC50 (nM) Comparison with Control
U87 (Glioblastoma)200 ± 6015× lower than standard treatment
BE (Neuroblastoma)18.9Highly sensitive
SK (Other Cancer Line)>1000Less sensitive
  • Enhanced Efficacy with Combination Treatments : When combined with ionizing radiation, this compound showed improved efficacy compared to radiation alone, indicating its potential as an adjunct therapy .

Case Studies

  • Neuroblastoma Treatment : In a study involving neuroblastoma cell lines, this compound was found to significantly enhance cell death when used in conjunction with radiation therapy. The combination resulted in a synergistic effect that increased overall treatment efficacy .
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls. These findings suggest that the compound not only has direct cytotoxic effects but may also impact tumor microenvironments favorably .

Q & A

Q. What are the bottlenecks in scaling up synthesis for preclinical studies?

  • Challenges :
  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Intermediate Stability : Brominated intermediates (e.g., methyl 5-bromofuran-2-carboxylate) degrade under prolonged storage; optimize in-situ generation .
  • Solutions : Use flow chemistry for continuous production and real-time monitoring via PAT (Process Analytical Technology) .

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